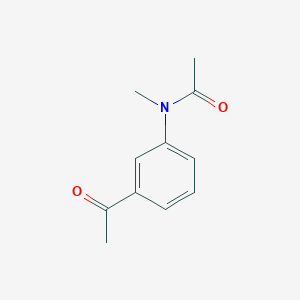

N-(3-Acetylphenyl)-N-methylacetamide

Description

Contextualizing N-(3-Acetylphenyl)-N-methylacetamide within the Landscape of Acetamide (B32628) Derivatives Research

The acetamide functional group is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of natural products and synthetic molecules archivepp.comnih.gov. Molecules incorporating the acetamide linkage are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and antimicrobial properties nih.gov. Research into acetamide derivatives is a highly active field, driven by the quest for new therapeutic agents and functional materials sphinxsai.com.

N-aryl acetamides, the subclass to which this compound belongs, are of particular interest. This scaffold is recognized for its role in developing multi-target inhibitors against bacterial resistance and virulence factors nih.gov. Furthermore, N-aryl acetamides have been successfully utilized as ligands in the design of metal-based therapeutic agents, such as Zn(II) complexes, which have demonstrated potential as enzyme inhibitors and anticancer agents rsc.org. The versatility of the acetamide bond formation allows for the synthesis of large libraries of compounds for screening, making it a valuable tool in drug discovery archivepp.com. For instance, various N-phenylacetamide derivatives have been synthesized and evaluated for activities ranging from analgesic to antimalarial, highlighting the chemical tractability and pharmacological relevance of this structural motif nih.govmalariaworld.org.

Overview of Scholarly Research Trajectories and Significance of this compound

While extensive scholarly work on this compound is not widely documented in peer-reviewed literature, its structural components suggest significant potential research trajectories based on studies of analogous compounds. The core structure, related to 3'-Acetamidoacetophenone, has been noted as a precursor in the synthesis of more complex heterocyclic systems, such as pteridine (B1203161) derivatives investigated for the treatment of disorders related to TNF-alpha google.com.

The primary significance of this compound in the current research landscape appears to be as a chemical building block or intermediate. Its bifunctional nature—possessing both a ketone and a tertiary amide—offers multiple sites for chemical modification. This allows for its potential use in combinatorial chemistry and the synthesis of targeted molecular probes or lead compounds for drug discovery programs. Research trajectories for compounds of this class often involve their elaboration into more complex molecules designed to interact with specific biological targets, such as enzymes or receptors rsc.orgnih.gov. The exploration of N-aryl mercaptoacetamides as inhibitors of metallo-β-lactamases to combat antibiotic resistance exemplifies a key research direction where derivatives of this scaffold could be highly relevant nih.gov.

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is warranted for several reasons rooted in its chemical structure and the established importance of the N-aryl acetamide scaffold. The rationale for its study can be broken down into three key areas:

Potential as a Novel Pharmacophore: The combination of the N-aryl acetamide group with a meta-substituted acetyl group presents a unique electronic and steric profile. Given that acetamide derivatives are potent inhibitors of enzymes like cyclooxygenase-II (COX-II) and are active against various parasitic and microbial targets, this specific substitution pattern may offer novel selectivity or potency against biological targets archivepp.comnih.gov. A systematic biological evaluation could uncover previously unidentified therapeutic potential.

Utility in Synthetic Chemistry: The compound serves as a versatile intermediate. The acetyl group's ketone functionality can undergo a wide range of chemical transformations (e.g., condensation, reduction, oxidation), while the acetamide moiety remains stable, allowing for the stepwise construction of complex molecular architectures semanticscholar.org. A thorough investigation into its reactivity and synthetic applications could provide valuable tools for organic chemists. For example, the synthesis of substituted phenylalanine amides for incorporation into peptide analogs demonstrates the utility of such building blocks in creating molecules with defined structure-activity relationships nih.gov.

Contribution to Structure-Activity Relationship (SAR) Studies: Within the broader class of biologically active acetamides, systematic modification of the aromatic ring is crucial for optimizing activity and pharmacokinetic properties malariaworld.org. This compound represents a specific data point in the vast chemical space of N-aryl acetamides. Characterizing its biological activity, or lack thereof, against a panel of standard targets would provide valuable data for broader SAR models, aiding in the rational design of future therapeutic agents rsc.orgmalariaworld.org.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(13)10-5-4-6-11(7-10)12(3)9(2)14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTSEBPNAOFITJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457217 | |

| Record name | N-(3-ACETYLPHENYL)-N-METHYLACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325715-13-7 | |

| Record name | N-(3-ACETYLPHENYL)-N-METHYLACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(3-acetylphenyl)-N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Derivatization Strategies for N 3 Acetylphenyl N Methylacetamide

Established Synthetic Pathways to N-(3-Acetylphenyl)-N-methylacetamide

The synthesis of this compound is primarily achieved through a multi-step process commencing with readily available precursors. The general strategy involves the formation of a 3-aminoacetophenone intermediate, followed by sequential N-methylation and N-acetylation, or vice versa.

The principal precursor for the synthesis of this compound is 3-aminoacetophenone. ontosight.aichemspider.com This intermediate is typically synthesized via the reduction of 3-nitroacetophenone. ontosight.aichemicalbook.com Various reduction methods have been established, including catalytic hydrogenation with catalysts like palladium or platinum, or chemical reduction using agents such as iron powder in an acidic medium. ontosight.aipatsnap.com The 3-nitroacetophenone starting material can be obtained through the Friedel-Crafts acylation of nitrobenzene (B124822) with acetyl chloride. ontosight.ai

Once 3-aminoacetophenone is obtained, two primary functionalization pathways can be envisioned to yield the target molecule:

Pathway A: N-Acetylation followed by N-Methylation. In this route, 3-aminoacetophenone is first subjected to an N-acetylation reaction to form N-(3-acetylphenyl)acetamide. This is a common transformation for the protection of amine groups. rsc.org The subsequent step involves the selective N-methylation of the secondary amide.

Pathway B: N-Methylation followed by N-Acetylation. Alternatively, 3-aminoacetophenone can first be N-methylated to yield N-methyl-3-aminoacetophenone. This secondary amine intermediate is then acetylated to afford the final product, this compound.

N-acetylation is a widely utilized reaction in organic synthesis. orientjchem.org The reaction is generally carried out using acetylating agents like acetyl chloride or acetic anhydride. derpharmachemica.comresearchgate.net

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. For the N-acetylation step (e.g., converting 3-aminoacetophenone to N-(3-acetylphenyl)acetamide), key parameters include the choice of acetylating agent, solvent, catalyst, base, and temperature.

Studies on the N-acetylation of anilines, which serve as a model for this reaction, have shown that using acetyl chloride requires a base like potassium carbonate (K2CO3) to neutralize the liberated hydrochloric acid. derpharmachemica.com The reaction time can be significantly short, with product precipitation often occurring in under 20 minutes. derpharmachemica.com For solvent-free conditions using acetic anhydride, reactions can be completed in short periods, and near-stoichiometric amounts of the acetylating agent can be used effectively. mdpi.comfrontiersin.org Temperature is also a crucial factor; while some protocols operate at room temperature, others may employ gentle heating to ensure complete conversion. mdpi.comjocpr.com

The table below summarizes the optimization of conditions for analogous N-acetylation reactions.

| Parameter | Variation | Observation | Yield (%) | Reference |

| Solvent | DMF | Favorable for PTC-catalyzed reactions | High | derpharmachemica.com |

| Acetonitrile (B52724) | Considered an excellent choice for PTC-catalyzed reactions | High | derpharmachemica.com | |

| Water | Effective for certain green chemistry protocols | Good to Excellent | orientjchem.org | |

| Solvent-Free | Reduces waste, often with short reaction times | >80 | frontiersin.org | |

| Catalyst | TBAB (PTC) | Efficiently facilitates the reaction with acetyl chloride | High | derpharmachemica.com |

| MgSO₄ (Lewis Acid) | Effective under sunlight-driven, neat conditions | Excellent | rsc.org | |

| Clay | Eco-friendly and low-cost option | 80-95 | jocpr.com | |

| None | Possible under certain conditions with acetic anhydride | Good to Excellent | orientjchem.orgmdpi.com | |

| Temperature | Room Temperature | Sufficient for many high-yield protocols | Varies | orientjchem.orgderpharmachemica.com |

| 60 °C | Can drive the reaction to completion in solvent-free systems | 100 (conversion) | mdpi.com |

This table is generated based on data from analogous reactions and serves as a guideline for the synthesis of N-(3-acetylphenyl)acetamide.

The choice of catalyst and solvent system significantly influences the efficiency of the synthetic steps leading to this compound.

For N-Acetylation: A variety of catalyst systems have been explored for the N-acetylation of anilines. Phase Transfer Catalysts (PTCs) such as Tetrabutylammonium Bromide (TBAB) and Tetraethylbenzylammonium Chloride (TEBAC) have proven to be highly effective, particularly when using acetyl chloride as the acetylating agent. derpharmachemica.com These catalysts facilitate the transfer of reactants between phases, enhancing reaction rates and yields. derpharmachemica.com Lewis acids like magnesium sulfate (B86663) have also been employed as cost-effective and environmentally friendly catalysts, especially in protocols utilizing sunlight as an energy source. rsc.org Furthermore, solid catalysts like natural clays (B1170129) offer a green and easily separable option for acid-catalyzed acetylation. jocpr.com

The solvent plays a pivotal role, with polar aprotic solvents like Dimethylformamide (DMF) and acetonitrile often providing the best results in PTC-catalyzed reactions. derpharmachemica.com However, in the pursuit of greener synthesis, water has been used as a medium, and solvent-free conditions have also been successfully implemented, demonstrating high efficiency. orientjchem.orgmdpi.com

For N-Methylation: For the N-methylation step, modern catalytic systems are preferred over traditional reagents like methyl iodide, which generate toxic waste. nih.gov Dimethyl carbonate (DMC) is considered an environmentally benign methylating agent, with byproducts being only methanol (B129727) and carbon dioxide. nih.gov The reactivity of DMC often requires catalysis, and biogenic bimetallic nanoparticles, such as Cu-Zr, have been reported as efficient catalysts for the selective N-methylation of amines. nih.gov

The table below highlights various catalyst and solvent systems applicable to the synthesis.

| Reaction Step | Catalyst System | Solvent | Key Advantages | Reference |

| N-Acetylation | TBAB / K₂CO₃ | DMF or Acetonitrile | Efficient, convenient, and high-yielding methodology. derpharmachemica.com | derpharmachemica.com |

| MgSO₄ | Neat (Solvent-Free) | Cost-effective, energy-efficient (sunlight-driven), and environmentally benign. rsc.org | rsc.org | |

| Natural Clay | Acetic Acid | Low cost, eco-friendly, and readily available. jocpr.com | jocpr.com | |

| Alumina (Al₂O₃) | Acetonitrile | Environmentally friendly Lewis acid catalyst for continuous-flow processes. nih.gov | nih.gov | |

| N-Methylation | Cu-Zr Bimetallic NPs | None (DMC as reagent/solvent) | Environmentally benign, selective, and reusable catalyst system. nih.gov | nih.gov |

| Copper/Magnesium Silicate | None | Used for N-alkylation of amines with alcohols in the presence of hydrogen. google.com | google.com |

This table is generated based on data from analogous reactions and illustrates potential systems for the synthesis of this compound and its precursors.

Advanced Derivatization and Analog Synthesis of the this compound Scaffold

The this compound structure serves as a versatile scaffold for the synthesis of a diverse range of analogs through targeted modifications on the phenyl ring or the amide nitrogen.

The phenyl ring of this compound possesses two substituents that direct the regioselectivity of further electrophilic aromatic substitution reactions. The N-methylacetamido group is an activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. The powerful activating nature of the N-methylacetamido group typically governs the position of incoming electrophiles.

Therefore, electrophilic substitutions such as nitration, halogenation, or sulfonation are expected to occur at the positions ortho and para to the N-methylacetamido group (C2, C4, and C6 positions). The C5 position is sterically hindered and meta to the activating group.

Studies on the electrophilic fluorination of N-arylacetamides have demonstrated a general preference for substitution at the position ortho to the acetamido group. researchgate.net This suggests that functionalization of the this compound scaffold would likely yield 2- and 6-substituted derivatives as major products, with the 4-substituted derivative also being a possibility. The development of methods for direct C-H functionalization using transition metals could also provide atom-economical pathways to introduce a variety of functional groups at specific positions. mdpi.com

Further derivatization of the this compound scaffold can be achieved by modifying the groups attached to the amide nitrogen. This is typically accomplished by utilizing a precursor such as N-(3-acetylphenyl)acetamide (the secondary amide) or 3-aminoacetophenone (the primary amine).

N-Alkylation Strategies: Starting from N-(3-acetylphenyl)acetamide, various alkyl groups can be introduced onto the amide nitrogen. While traditional methods use alkyl halides, modern approaches favor greener alkylating agents like dialkyl carbonates. nih.gov The alkylation of amides often requires basic conditions to deprotonate the amide nitrogen, making it more nucleophilic. researchgate.net The use of phase-transfer catalysts can also facilitate these reactions. researchgate.net This strategy allows for the synthesis of a library of N-alkyl analogs, such as the N-ethyl derivative, N-(3-acetylphenyl)-N-ethylacetamide. chemicalbook.com

N-Acylation Strategies: Starting from a precursor like N-methyl-3-aminoacetophenone, a wide variety of acyl groups can be introduced to synthesize analogs with different N-acyl functionalities. N-acylation is a fundamental reaction and can be achieved using acyl chlorides or anhydrides. orientjchem.org Catalyst-free conditions, often in water or under solvent-free protocols, have been developed as environmentally friendly alternatives. orientjchem.org Benzotriazole chemistry provides another mild and efficient method for the N-acylation of amines, which proceeds in water without the need for additional catalysts or reagents and preserves chirality if applicable. nih.gov This allows for the synthesis of compounds like N-(3-acetylphenyl)-2-(3-methylphenoxy)acetamide or other structurally diverse amides. nih.gov

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective synthetic methods is crucial for producing chiral molecules with specific three-dimensional arrangements, which is of paramount importance in medicinal chemistry and materials science. While specific literature detailing the stereoselective synthesis of chiral analogues of this compound is not extensively available, general principles of asymmetric synthesis can be applied.

One common approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For instance, the ketone moiety in this compound could be a target for asymmetric reduction to produce a chiral alcohol. This transformation can be achieved with high enantioselectivity using various catalytic systems.

| Catalyst/Reagent System | Product Type | Potential Enantiomeric Excess (e.e.) |

| Chiral Borane Reagents (e.g., (R)- or (S)-CBS catalyst) | Chiral Secondary Alcohol | >90% |

| Asymmetric Transfer Hydrogenation (e.g., Ru- or Rh-based catalysts with chiral ligands) | Chiral Secondary Alcohol | >95% |

| Chiral Hydride Reagents (e.g., modified lithium aluminum hydride) | Chiral Secondary Alcohol | Variable, can be high |

This table represents potential stereoselective methods applicable to the acetyl group of this compound based on general organic synthesis principles.

Another strategy could involve the stereoselective construction of the entire molecule from chiral building blocks. This approach, known as a chiral pool synthesis, would utilize readily available enantiopure starting materials to build the desired chiral analogue of this compound.

Cross-Electrophile Coupling Approaches in this compound Derivative Synthesis

Cross-electrophile coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering alternatives to traditional cross-coupling methods that often rely on pre-formed organometallic reagents. These reactions typically involve the coupling of two different electrophiles, often an organic halide and another electrophile, in the presence of a reducing agent and a transition metal catalyst.

While specific examples of cross-electrophile coupling to synthesize derivatives of this compound are not prominent in the literature, the general applicability of this methodology can be envisioned. For example, if a halogen atom were present on the aromatic ring of an N-(3-halo-acetylphenyl)-N-methylacetamide precursor, it could undergo reductive coupling with another electrophile, such as an alkyl halide, to introduce a new substituent.

A general representation of a potential nickel-catalyzed cross-electrophile coupling reaction is shown below:

Ar-X + E+-Y Ni catalyst, reductant→ Ar-E

Where:

Ar-X could be a halogenated derivative of this compound.

E+-Y is the coupling partner (e.g., another organic halide).

Ni catalyst facilitates the reaction.

Reductant is required to drive the catalytic cycle.

This methodology could provide a direct route to a variety of derivatives that would be challenging to access through traditional methods.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis Research

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The application of these principles to the synthesis of this compound and its derivatives is an important consideration for modern synthetic chemistry.

Key areas for implementing green chemistry in this context include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer, more environmentally benign alternatives. For instance, moving away from chlorinated solvents to greener options like ethanol, water, or supercritical fluids.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. mlsu.ac.in

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Designing syntheses to minimize waste generation from the outset. |

| Atom Economy | Choosing reactions like addition or rearrangement over substitution or elimination where possible. |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and intermediates. |

| Designing Safer Chemicals | While the target is fixed, derivatives could be designed with reduced toxicity. |

| Safer Solvents and Auxiliaries | Replacing solvents like benzene (B151609) or carbon tetrachloride with greener alternatives. mlsu.ac.in |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or mechanochemistry to reduce reaction times and energy input. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |

| Catalysis | Employing catalytic amidation or acylation methods. |

| Design for Degradation | Not directly applicable to synthesis, but to the lifecycle of the final product. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent by-product formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. |

This table outlines the 12 Principles of Green Chemistry and their potential application in the synthesis of this compound.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly, aligning with the broader goals of modern chemical research and industry.

Advanced Analytical Techniques for Research Oriented Characterization of N 3 Acetylphenyl N Methylacetamide and Its Derivatives

Spectroscopic Methods for Rigorous Structural Elucidation in Research Contexts

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and electronic properties of N-(3-Acetylphenyl)-N-methylacetamide. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can confirm its identity and gain deep insights into its chemical nature.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Connectivity Analyses

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. It provides precise information about the chemical environment of individual atoms (specifically ¹H and ¹³C), revealing the connectivity and spatial arrangement of the molecule's framework.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton. The spectrum of this compound is expected to show distinct peaks for the two carbonyl carbons (amide and ketone), the aromatic carbons, and the three methyl carbons. rsc.org The chemical shifts of the carbonyl groups are particularly diagnostic, typically appearing significantly downfield. For comparison, the ¹³C NMR spectrum of N-(4-acetylphenyl)-N-methylacetamide shows signals at 197.02 ppm (ketone C=O), 170.25 ppm (amide C=O), and various signals for the aromatic and methyl carbons. rsc.org Similar values would be expected for the meta-isomer, with slight variations due to the different substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound based on Analogous Compounds

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |

| Ketone -CH₃ | ~2.6 | ~26.7 | Based on N-(4-acetylphenyl)-N-methylacetamide. rsc.org |

| Amide -CH₃ | ~1.9 | ~22.6 | Based on N-(4-acetylphenyl)-N-methylacetamide. rsc.org |

| N-CH₃ | ~3.3 | ~37.2 | Based on N-(4-acetylphenyl)-N-methylacetamide. rsc.org |

| Aromatic C-H | 7.5 - 8.1 | 127.0 - 148.0 | Expected complex pattern due to meta-substitution. rsc.org |

| Amide C=O | --- | ~170.2 | Based on N-(4-acetylphenyl)-N-methylacetamide. rsc.org |

| Ketone C=O | --- | ~197.0 | Based on N-(4-acetylphenyl)-N-methylacetamide. rsc.org |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Vibrational Studies

Vibrational spectroscopy techniques, including FT-IR and Raman, are powerful tools for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate at specific frequencies. The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to its key functional groups. The two carbonyl groups are expected to produce prominent peaks: the ketone C=O stretch typically appears around 1685 cm⁻¹, and the tertiary amide C=O stretch is found around 1660 cm⁻¹. rsc.org Other significant absorptions would include C-H stretches from the aromatic ring and methyl groups, and C-N stretching vibrations. rsc.orgeurjchem.com The study of related N-methylacetamides shows that amide I, II, and III bands are characteristic peaks that can be analyzed in detail. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the vibrations of the aromatic ring and the C-C bonds of the molecular backbone. eurjchem.comresearchgate.net

Table 2: Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

| Aromatic C-H | Stretch | 3100 - 3000 | eurjchem.com |

| Methyl C-H | Stretch | 2980 - 2850 | rsc.org |

| Ketone C=O | Stretch | ~1685 | rsc.org |

| Amide C=O (Amide I) | Stretch | ~1660 | rsc.orgnih.gov |

| Aromatic C=C | Stretch | 1600 - 1450 | rsc.org |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition and exact mass of a molecule with high precision. For this compound (molecular formula C₁₁H₁₃NO₂), the calculated monoisotopic mass is 191.09463 Da. HRMS analysis would confirm this precise mass, providing strong evidence for the compound's identity.

Furthermore, fragmentation analysis within the mass spectrometer provides valuable structural information. Upon ionization, the molecule breaks apart into characteristic fragment ions. Expected fragmentation pathways for this compound would include the loss of the acetyl group or cleavage adjacent to the amide functionality. Analysis of related compounds like N-(4-acetylphenyl)-N-methylacetamide (m/z = 191) and N-methyl-N-phenylacetamide (m/z = 149) helps predict these fragmentation patterns. rsc.org

UV-Vis Spectroscopy for Electronic Transition Analysis

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of UV or visible light. The chromophores—parts of the molecule that absorb light—in this compound are the acetylphenyl group and the amide group. The conjugated system involving the benzene (B151609) ring and the acetyl group is expected to give rise to characteristic π → π* transitions. The spectrum of related aryl ketones typically shows strong absorption bands in the UV region. science-softcon.de For instance, the UV-Vis spectrum of N-(4-methoxyphenyl)-N-methyl-acetamide provides an example of the electronic absorption properties of such substituted acetamides. nist.gov The position of the maximum absorbance (λmax) is sensitive to the substitution on the aromatic ring and the solvent used.

Chromatographic Techniques for Purity Assessment and Impurity Profiling in Research Materials

Chromatographic methods are vital for separating the target compound from impurities, byproducts, or unreacted starting materials, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Purity Determination

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile organic compounds in a research setting. For this compound, a reverse-phase HPLC method is typically employed.

In this method, the compound is passed through a column packed with a non-polar stationary phase (e.g., C18 silica) using a polar mobile phase. A common mobile phase would consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a modifier like formic acid or phosphoric acid to improve peak shape. sielc.comresearchgate.net The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is commonly used to monitor the column effluent, as the aromatic ring in the molecule provides strong UV absorbance. researchgate.net By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, a quantitative assessment of purity can be made. The method's effectiveness relies on achieving good resolution between the main compound and any potential impurities. google.com

Table 3: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Typical Condition | Purpose |

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elution of the compound from the column. sielc.com |

| Modifier | 0.1% Formic Acid or Phosphoric Acid | Improves peak shape and resolution. sielc.com |

| Flow Rate | ~1.0 mL/min | Controls the speed of the separation. |

| Detection | UV Absorbance (e.g., at 254 nm or 261 nm) | Monitors the compound as it elutes. researchgate.net |

| Column Temp. | Ambient or controlled (e.g., 25-40 °C) | Ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile impurities in pharmaceutical substances. thermofisher.comijprajournal.com In the context of synthesizing this compound, this method is crucial for ensuring the purity of starting materials, intermediates, and the final active pharmaceutical ingredient (API). thermofisher.com The technique combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. ijprajournal.com

The general procedure involves introducing a sample, often after dissolution in a suitable solvent and potentially a derivatization step, into the GC system. nih.gov The compounds are vaporized and separated based on their volatility and interaction with a stationary phase within a capillary column, such as a DB-1 or DB-624 column. researchgate.netresearchgate.net As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization - EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). thermofisher.comresearchgate.net The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for confident structural elucidation and identification by comparison with spectral libraries like NIST. thermofisher.com

For quantitative analysis, the method is validated for parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net This ensures that even trace levels of volatile impurities, which could include residual solvents from the synthesis (e.g., toluene, acetone) or by-products from synthetic reactions, are accurately measured. ajrconline.org High-resolution mass spectrometry (HRMS) coupled with GC can further enhance impurity profiling by providing accurate mass measurements, which aids in determining the elemental composition of unknown impurities. thermofisher.com

Below is a table representing typical data obtained from a GC-MS analysis for potential volatile impurities in a sample of this compound.

Table 1: Representative GC-MS Data for Volatile Impurity Analysis

| Impurity Name | Retention Time (min) | Characteristic Ions (m/z) | Quantification Limit (ppm) |

|---|---|---|---|

| Toluene | 4.58 | 91, 92, 65 | 5 |

| N-Methylaniline | 8.21 | 106, 107, 77, 51 | 10 |

| 3-Aminoacetophenone | 10.53 | 120, 135, 92, 65 | 15 |

Chiral Chromatography for Enantiomeric Excess Determination of this compound Analogues

When derivatives or analogues of this compound possess a stereocenter, they can exist as enantiomers—non-superimposable mirror images. As enantiomers often exhibit different pharmacological and toxicological properties, it is essential to control the stereochemical purity of the final compound. mdpi.com Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), is the predominant technique for separating enantiomers and determining the enantiomeric excess (ee). mdpi.comcsfarmacie.cz

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., CHIRALCEL-ODH®, Chiralpak® series), are widely successful for a broad range of compounds, including amides. mdpi.comnih.govnih.gov The choice of mobile phase, typically a mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation (resolution). mdpi.comnih.gov

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [Area(major) - Area(minor)] / [Area(major) + Area(minor)] x 100. mdpi.com Method development involves screening different CSPs and mobile phase compositions to achieve a baseline separation with a good resolution factor (Rs > 1.5). nih.gov This analytical method is vital for monitoring asymmetric syntheses and ensuring the quality control of chiral drug substances. mdpi.com

The following table shows representative data for the chiral separation of a hypothetical this compound analogue.

Table 2: Representative Chiral HPLC Data

| Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| (R)-enantiomer | 12.4 | 15840 | \multirow{2}{}{2.1} | \multirow{2}{}{99.0} |

X-ray Crystallography for Definitive Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in its solid state. nih.govresearchgate.net For derivatives of this compound, this method provides definitive proof of constitution, configuration, and conformation, which is unattainable by other analytical techniques. researchgate.net It is particularly crucial for confirming the absolute configuration of chiral derivatives when a suitable single crystal can be grown.

The process begins with the growth of a high-quality single crystal of the target compound, which is then mounted on a diffractometer. nih.gov The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of spots is collected by a detector. eurjchem.com The positions and intensities of these spots are directly related to the arrangement of atoms within the crystal lattice. researchgate.net Using complex mathematical (Fourier transform) methods, the diffraction data is converted into an electron density map, from which a model of the molecular structure is built and refined. eurjchem.com

The final output includes precise atomic coordinates, bond lengths, bond angles, and torsion angles. nih.govresearchgate.net This information also reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.netresearchgate.net The crystallographic data, including unit cell parameters and space group, are unique for a given crystalline form and can be used to identify different polymorphs.

The table below presents a hypothetical set of crystallographic data for a derivative of this compound.

Table 3: Representative X-ray Crystallography Data

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.916 |

| b (Å) | 9.705 |

| c (Å) | 17.738 |

| α (°) | 90 |

| β (°) | 89.74 |

| γ (°) | 90 |

| Volume (ų) | 1531.9 |

| Z | 4 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Toluene |

| N-Methylaniline |

| 3-Aminoacetophenone |

| Acetic Anhydride |

| n-Hexane |

| Isopropanol |

| Ethanol |

Mechanistic Investigations of N 3 Acetylphenyl N Methylacetamide Interactions Within Biological Systems

Elucidating Molecular Targets and Ligand Binding Dynamics

The interaction of small molecules with biological targets is fundamental to their pharmacological effects. For N-(3-Acetylphenyl)-N-methylacetamide, this can be explored through enzyme inhibition assays, receptor binding studies, and characterization of its binding site interactions.

Research on analogous acetamide-containing compounds suggests potential inhibitory activity against various enzymes. For instance, a study on N-(3-(carbamoylamino) phenyl) acetamide (B32628), a structurally related compound, demonstrated effective binding affinity against the SARS-CoV-2 NSP13 helicase. Molecular docking studies of this analog revealed key binding interactions with amino acid residues such as Lys-146, Leu-147, Ile-151, Tyr-185, Lys-195, Tyr-224, Val-226, Leu-227, and Ser-229, suggesting that this compound might also interact with helicases or other ATP-binding enzymes.

Furthermore, studies on N-phenylacetamide derivatives have shown inhibitory potential against other enzymes. For example, new N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates have been synthesized and shown to be effective inhibitors of human carbonic anhydrase isoforms I, II, IX, and XII. nih.gov Another study on acetamide-sulfonamide scaffolds demonstrated urease inhibition. mdpi.com These findings suggest that the acetamide moiety is a versatile scaffold for enzyme inhibitors.

In the context of receptor binding, studies on substituted N-methyl-N-[4-(1-azacycloalkyl)-2-butynyl]acetamides have demonstrated affinity for muscarinic cholinergic receptors (mAChRs). nih.gov These analogues were evaluated for their ability to displace radiolabeled ligands from mAChRs, indicating that the N-methylacetamide structure can be incorporated into molecules that bind to G-protein coupled receptors. The binding affinity of these analogues was found to be dependent on the nature of the substituents. nih.gov

Table 1: Potential Enzyme and Receptor Targets for Acetamide Derivatives

| Compound Class | Target | Key Findings |

|---|---|---|

| N-(3-(carbamoylamino) phenyl) acetamide | SARS-CoV-2 NSP13 Helicase | Effective binding affinity with key interactions at the ATP-binding site. |

| N-phenylacetamide-2-oxoindole benzenesulfonamides | Carbonic Anhydrases (hCA I, II, IX, XII) | Potent inhibition of multiple isoforms. nih.gov |

| Acetamide-sulfonamide scaffolds | Urease | Competitive and mixed-mode inhibition. mdpi.com |

The concepts of allosteric modulation and orthosteric binding are crucial for understanding drug-receptor interactions. While no direct studies characterize this compound as an allosteric or orthosteric ligand, research on related structures provides a framework for speculation. Orthosteric ligands bind to the same site as the endogenous ligand, while allosteric modulators bind to a different site, altering the receptor's response to the endogenous ligand.

The study on N-(3-(carbamoylamino) phenyl) acetamide and its interaction with the SARS-CoV-2 NSP13 helicase suggests binding within the active site, which is characteristic of an orthosteric inhibitor. Similarly, the inhibition of carbonic anhydrases and urease by acetamide derivatives appears to be competitive or mixed-type, implying interaction at or near the active site. nih.govmdpi.com

Cellular Pathway Modulation by this compound and its Analogues

The biological effects of a compound are often mediated through the modulation of specific cellular signaling pathways, leading to changes in gene expression and protein profiles.

An investigation into an acetamide derivative, N-[2-(morpholin-4-yl)phenyl]-2-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}acetamide (NPOA), revealed its role as a sensitizer (B1316253) to camptothecin-induced apoptosis in human non-small-cell lung cancer cells. nih.gov This sensitization was associated with increased oxidative stress and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov This suggests that this compound could potentially modulate stress-activated protein kinase pathways.

Furthermore, a study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues demonstrated their ability to inhibit both TNF-α- and IL-6-induced cell adhesion of monocytes to colon epithelial cells. nih.gov This indicates a potential interference with inflammatory signaling pathways mediated by these cytokines, which are known to involve cascades such as NF-κB and JAK-STAT.

While no specific gene expression or proteomic profiling studies have been conducted on this compound, research on related compounds provides insights into the types of cellular changes that might be expected. For instance, the study on NPOA as a camptothecin (B557342) sensitizer showed an enhancement of Bax expression, a pro-apoptotic protein, and subsequent caspase activation. nih.gov This points towards a potential role in modulating the expression of genes involved in apoptosis.

A study on the bioconversion of acetophenone (B1666503), a core structural component of the target compound, has been linked to the regulation of gene expression in certain microorganisms. researchgate.net Additionally, the expression of acetophenone biosynthesis genes has been analyzed in plants, indicating that this class of compounds is involved in regulated metabolic pathways. researchgate.net

Proteomic analysis of cells treated with fatty acid chemical reporters, which can be structurally analogous to parts of this compound, has revealed the S-acylation of various proteins, including histone H3 variants. nih.gov This suggests that compounds with similar moieties could potentially be involved in post-translational modifications that alter protein function and cellular signaling.

Biochemical and Biophysical Characterization of Compound-Target Interactions

Understanding the physical and chemical basis of a compound's interaction with its target is essential for rational drug design.

Molecular modeling studies on N-((4-acetyl phenyl) carbamothioyl) pivalamide, which shares the acetylphenyl moiety, have been used to evaluate its binding orientation with multiple targets, including acetylcholinesterase and butyrylcholinesterase. nih.gov These in-silico findings, combined with in-vitro assays, help to elucidate the structure-activity relationship and the specific interactions that contribute to binding affinity. nih.gov

Table 2: Summary of Mechanistic Insights from Analogous Compounds

| Area of Investigation | Analogous Compound/Class | Key Mechanistic Finding |

|---|---|---|

| Molecular Targets | N-(3-(carbamoylamino) phenyl) acetamide | Potential for orthosteric inhibition of ATP-binding enzymes. |

| Cellular Pathways | NPOA (acetamide derivative) | Sensitization to apoptosis via JNK pathway activation. nih.gov |

| Gene Expression | NPOA (acetamide derivative) | Upregulation of pro-apoptotic genes like Bax. nih.gov |

| Biophysical Interaction | N-(2-Acetylphenyl)acetamide | Intramolecular hydrogen bonding influencing molecular conformation. researchgate.net |

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

There are no publicly available research articles or datasets detailing the use of Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to characterize the binding interactions of this compound with any biological macromolecules.

ITC is a technique that would be used to directly measure the heat changes that occur when this compound binds to a target molecule, thereby providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

SPR is another powerful technique for studying molecular interactions in real-time. It would be employed to measure the binding kinetics (association and dissociation rates) and affinity of this compound to a target immobilized on a sensor surface.

However, no such studies have been published for this specific compound, and therefore, no data tables on its binding thermodynamics or kinetics can be presented.

Insights into the Reaction Mechanisms of this compound within Complex Biological Milieus

There is a lack of published research on the reaction mechanisms of this compound within complex biological environments. Understanding these mechanisms would involve identifying metabolic pathways, potential covalent interactions with biological nucleophiles, and the formation of any reactive intermediates. Studies on related but different compounds, such as N-(4-acetylphenyl)-2-chloroacetamide, have focused on their synthesis and subsequent reactions to create various heterocyclic scaffolds with potential biological activities, rather than their mechanistic interactions within a biological system. researchgate.net

Therefore, no detailed insights into the specific reaction mechanisms of this compound in biological milieus can be provided at this time.

Structure Activity Relationship Sar Studies and Rational Design Principles for N 3 Acetylphenyl N Methylacetamide Analogues

Systematic Modification of the N-(3-Acetylphenyl)-N-methylacetamide Scaffold and its Impact on Activity

The systematic modification of the this compound scaffold is a key strategy to probe its interaction with biological targets and establish a structure-activity relationship. This process involves altering three main components of the molecule: the acetylphenyl ring, the N-methyl group, and the N-acetyl group.

Modification of the Phenyl Ring: The substitution pattern on the aromatic ring is a critical determinant of activity. The acetyl group at the meta-position (position 3) is a key feature. Modifications could include shifting the acetyl group to the ortho- or para-positions to assess the spatial requirements of the binding pocket. Additionally, introducing other substituents (e.g., halogens, hydroxyl, methoxy (B1213986), or trifluoromethyl groups) at the remaining positions (2, 4, 5, 6) can modulate the electronic properties (electron-donating or electron-withdrawing), lipophilicity, and steric profile of the molecule. For instance, in studies on related N-(disubstituted-phenyl) carboxamides, the introduction of trifluoromethyl groups was found to be crucial for antimicrobial activity. nih.gov

Modification of the N-Alkyl Group: The N-methyl group can be replaced with other alkyl groups of varying sizes (e.g., ethyl, propyl, isopropyl) or cyclic structures (e.g., cyclopropyl) to explore the steric tolerance of the target protein. Removing the methyl group to yield the secondary amide (N-(3-acetylphenyl)acetamide) or increasing its bulk can significantly impact binding affinity and selectivity.

Modification of the N-Acetyl Group: The N-acetyl moiety is a potential hydrogen bond acceptor. Its replacement with other acyl groups (e.g., propionyl, benzoyl) can alter the strength of this interaction. Furthermore, the acetyl methyl group can be substituted to explore a deeper pocket or introduce new interaction points. For example, replacing it with a trifluoromethyl group would significantly alter its electronic properties.

The impact of these modifications is typically quantified by measuring the biological activity of each analogue, often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value against a specific enzyme or receptor. The collected data allows for the development of an SAR profile, as illustrated in the hypothetical data table below, which shows how modifications to the core scaffold could influence inhibitory activity against a target enzyme.

Table 1: Hypothetical SAR Data for this compound Analogues This table is illustrative and based on common SAR principles.

| Compound ID | Modification on Phenyl Ring (R) | N-Alkyl Group (R') | N-Acyl Group (R'') | Enzyme Inhibition IC50 (µM) |

|---|---|---|---|---|

| 1 (Parent) | 3-Acetyl | -CH₃ | -COCH₃ | 10.5 |

| 2 | 4-Acetyl (para) | -CH₃ | -COCH₃ | 55.2 |

| 3 | 3-Acetyl, 4-Chloro | -CH₃ | -COCH₃ | 2.1 |

| 4 | 3-Acetyl | -CH₂CH₃ | -COCH₃ | 8.9 |

| 5 | 3-Acetyl | -H | -COCH₃ | 25.0 |

| 6 | 3-Acetyl | -CH₃ | -COCF₃ | 1.5 |

Correlation of Specific Structural Motifs with Modulatory Effects on Biological Targets

Specific structural motifs within the this compound scaffold are responsible for its interaction with biological targets. The correlation of these motifs with activity is derived from SAR studies.

Aromatic Ring and Acetyl Group: The acetylphenyl ring often acts as a key recognition element, fitting into a specific binding pocket of the target protein. The carbonyl oxygen of the acetyl group is a strong hydrogen bond acceptor, which can form a critical interaction with hydrogen bond donors (like the backbone NH of an amino acid) in the active site. The position of this group is crucial; a shift from the meta to the para position could disrupt this key interaction, leading to a loss of activity.

N-Acetamido Group: The tertiary amide linkage introduces a dipole and has a defined geometry. The carbonyl oxygen of the N-acetyl group serves as another important hydrogen bond acceptor. The N-methyl group provides steric bulk and can influence the conformation of the molecule, potentially orienting the phenyl ring for optimal binding. In studies of related acetamido-N-benzylacetamide derivatives, a common pharmacophore pattern was identified that includes a nitrogen heteroatomic system and at least one carbonyl group, highlighting the importance of these features for activity. kg.ac.rs

Hydrophobic Interactions: The phenyl ring and the methyl groups contribute to the molecule's hydrophobicity, allowing for favorable van der Waals or hydrophobic interactions with nonpolar residues in the binding site.

By analyzing the activity of various analogues, researchers can deduce which motifs are essential for binding. For instance, if adding a 4-chloro substituent consistently increases potency, it might suggest that this group is either filling a hydrophobic pocket or forming a specific halogen bond with the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, a QSAR model could predict the activity of unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates.

The process involves calculating a set of molecular descriptors for each analogue. These descriptors quantify various physicochemical properties:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (the logarithm of the octanol-water partition coefficient).

Topological Descriptors: Indices that describe molecular branching and connectivity.

Using statistical methods like Multiple Linear Regression (MLR), a QSAR equation is generated. For example, a study on acetamidosulfonamide derivatives developed a robust QSAR model for antioxidant activity with a high correlation coefficient. nih.gov A hypothetical QSAR equation for this compound derivatives might look like:

log(1/IC50) = 0.65 * LogP - 0.23 * Vol + 1.21 * σ_meta + 2.45

This equation would suggest that activity (log(1/IC50)) increases with higher lipophilicity (LogP) and the presence of an electron-withdrawing group at the meta position (σ_meta), but decreases with larger molecular volume (Vol). Such models provide valuable insights into the factors driving biological activity and guide further design. nih.govnih.gov The predictive power of a QSAR model is typically validated using cross-validation techniques and an external test set of compounds. nih.gov

Rational Design Principles for Novel this compound Derivatives with Enhanced Selectivity and Potency

Rational design utilizes the understanding gained from SAR and structural biology to design new molecules with improved properties. If the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography), structure-based drug design (SBDD) can be employed.

Exploiting the Binding Site: Molecular docking simulations can be used to place the this compound scaffold into the active site of its target protein. This allows designers to visualize how the molecule binds and identify opportunities for improvement. For example, if an unoccupied hydrophobic pocket is observed near the phenyl ring, an analogue with an appropriately placed hydrophobic substituent could be designed to fill that pocket, thereby increasing binding affinity and potency.

Enhancing Selectivity: Often, a drug candidate must be selective for one protein over other closely related proteins to avoid off-target effects. By comparing the active sites of the target and anti-target proteins, rational design can introduce modifications that favor binding to the desired target. For instance, if the target has a larger binding pocket than a related off-target, a bulkier analogue of this compound could be designed that binds potently to the intended target but is sterically hindered from binding to the other. In the development of histone deacetylase (HDAC) inhibitors, rational design approaches have been used to achieve selectivity for specific HDAC isoforms. rsc.orgresearchgate.net

Fragment-Based Growth: this compound itself could be considered a fragment. If it binds to a target, even weakly, it can be grown or linked with other fragments that bind in adjacent pockets to create a more potent, high-affinity ligand.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

When the 3D structure of the biological target is unknown, ligand-based drug design methods are employed. Pharmacophore modeling is a cornerstone of this approach. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to interact with a specific target.

For a series of active this compound analogues, a pharmacophore model could be generated by aligning the structures and identifying common chemical features responsible for their activity. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (AR)

Hydrophobic Centers (HY)

Positive/Negative Ionizable Features

A potential pharmacophore for this series might consist of two hydrogen bond acceptors (from the two carbonyl oxygens) and one aromatic ring, all arranged in a specific 3D geometry. This model serves as a 3D query to search virtual libraries of compounds, helping to identify novel scaffolds that possess the same key features and are therefore likely to be active. nih.gov This approach is powerful for discovering structurally diverse compounds that retain the desired biological activity. nih.gov

Biological and Pharmacological Research Applications of N 3 Acetylphenyl N Methylacetamide

Role in Medicinal Chemistry Research as a Lead Compound or Intermediate

N-(3-Acetylphenyl)-N-methylacetamide is a chemical compound that serves as a valuable intermediate and structural scaffold in medicinal chemistry. Its molecular framework, featuring an acetylphenyl group and an N-methylacetamide moiety, provides a versatile platform for the synthesis of more complex molecules with diverse biological activities. Researchers utilize this compound as a starting material to develop novel derivatives for investigation across various therapeutic areas, including neurological disorders, cancer, inflammation, and infectious diseases.

The core structure related to this compound is of significant interest in the development of therapies for neurological disorders. While direct studies on this compound itself are not prominent, its structural motifs are found in compounds explored for neuroprotective and cognitive-enhancing effects. For instance, research into complex molecules for Alzheimer's disease has focused on tacrine (B349632), an acetylcholinesterase (AChE) inhibitor. nih.govmdpi.com The development of tacrine analogues and hybrids is considered a model approach in the search for new Alzheimer's therapies. mdpi.com The synthesis of N-phenyl-lactam derivatives, which share structural similarities with the acetamide (B32628) class, has also been pursued for their potential to stimulate neurogenesis, the process of generating new neurons. This highlights the potential of the N-phenylacetamide scaffold, present in this compound, as a foundational element for designing novel agents targeting complex neurological diseases. researchgate.net

In the field of oncology, derivatives of phenylacetamide have been synthesized and evaluated for their potential as anticancer agents. nih.govmdpi.com The rationale stems from the need for new chemotherapeutics to combat drug resistance and reduce adverse effects. nih.govmdpi.com

Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxic activity against human cancer cell lines. Research findings indicated that compounds featuring a nitro moiety had a more pronounced cytotoxic effect compared to those with a methoxy (B1213986) group. mdpi.com Specifically, these derivatives were tested against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines, showing moderate activity. nih.govmdpi.com For example, compound 2c, with a p-nitro substituent, was identified as the most active against the MCF-7 cell line, with an IC50 value of 100 μM, which was comparable to the reference drug imatinib (B729) (IC50 = 98 μM). mdpi.com Other research has identified a novel N,N′-diarylthiourea derivative that inhibits the proliferation of MCF-7 breast cancer cells by inducing cell cycle arrest and apoptosis. nih.gov Further studies on hydrazide derivatives have shown cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. figshare.com These investigations underscore the utility of the N-phenylacetamide scaffold, for which this compound is an intermediate, in developing new anticancer drug candidates.

Table 1: Cytotoxic Activity of Phenylacetamide and Related Derivatives Against Cancer Cell Lines

This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line | Activity Metric | Result | Reference Compound | Reference Result |

| 2-(4-Fluorophenyl)-N-phenylacetamide (2b) | PC3 (Prostate) | IC50 | 52 μM | Imatinib | 40 μM |

| 2-(4-Fluorophenyl)-N-phenylacetamide (2c) | PC3 (Prostate) | IC50 | 80 μM | Imatinib | 40 μM |

| 2-(4-Fluorophenyl)-N-phenylacetamide (2c) | MCF-7 (Breast) | IC50 | 100 μM | Imatinib | 98 μM |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (Glioblastoma) | Cytotoxicity | Most Active in Series | Cisplatin | - |

| 4-nitrobenzoyl-3-allylthiourea | Breast Cancer Cells | IC50 | 225 µM | - | - |

The acetamide structure is a key component in the design of novel anti-inflammatory agents. Research has focused on synthesizing derivatives that can modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes.

One study reported the synthesis of acetamide derivatives and tested their ability to reduce the production of inflammatory mediators in macrophage cells. Certain compounds were found to significantly reduce nitric oxide (NO) production, a key signaling molecule in inflammation. In another investigation using an animal model, a synthetic compound, N-(3-Florophenyl)ethylcaffeamide (FECA), demonstrated its ability to reduce λ-carrageenan-induced paw edema in mice. The mechanism of action for FECA was linked to the reduction of COX-2, NO, and tumor necrosis factor-alpha (TNF-α) levels in the inflamed tissue. Furthermore, a novel synthesized molecule containing a thiazolidin-4-one ring and a potent antioxidant moiety exhibited significant anti-inflammatory activity in both acute and chronic inflammation models, with efficacy comparable to the standard drug ibuprofen. These studies highlight the potential of using this compound as a precursor to create derivatives with potent anti-inflammatory properties.

Table 2: Anti-Inflammatory Activity of Acetamide Derivatives

This table is interactive. You can sort and filter the data.

| Derivative Class | Model | Key Finding | Mechanism of Action |

| Acetamide derivatives (40006, 40007) | J774.A1 Macrophages | Significant reduction in LPS-induced NO production. | Inhibition of Nitric Oxide synthesis. |

| N-(3-Florophenyl)ethylcaffeamide (FECA) | Carrageenan-induced paw edema in mice | Reduced paw edema at 3, 4, and 5 hours. | Reduced levels of COX-2, NO, and TNF-α. |

| Thiazolidin-4-one derivative | Acute & Chronic inflammation models in rats | Activity comparable to ibuprofen. | Not specified, hypothesized anti-atherosclerotic potential. |

| Pyrazole Acetamide derivatives | In silico / In vitro | Potential as novel COX-II inhibitors. | Molecular docking shows interaction with COX-II active site amino acids. |

The N-phenylacetamide scaffold is a promising structural base for the development of new antimicrobial agents to address the challenge of drug resistance.

Antibacterial Activity: A series of novel N-phenylacetamide derivatives incorporating 4-arylthiazole moieties were synthesized and evaluated for their in vitro antibacterial activity against several plant pathogenic bacteria. One of the most potent compounds, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), exhibited a minimum 50% effective concentration (EC50) of 156.7 µM against Xanthomonas oryzae pv. Oryzae (Xoo), proving superior to established commercial bactericides like bismerthiazol (B1226852) (230.5 µM). Scanning electron microscopy revealed that this compound likely acts by causing the rupture of the bacterial cell membrane. In other research, dithiocarbamate (B8719985) derivatives synthesized from N-phenylacetamide showed notable activity, with one compound achieving an 18 mm zone of inhibition against Pectobacterium carotovorum.

Antifungal Activity: Derivatives based on the acetamide structure have also been investigated for their antifungal properties. Sodium acetyl(4-methoxyphenyl)carbamodithioate, a dithiocarbamate derivative, was found to completely inhibit the growth of the phytopathogenic fungus Fusarium oxysporum at a concentration of 0.4%. Chalcone (B49325) derivatives containing trifluoromethoxy and trifluoromethyl groups have also been synthesized and tested against pathogenic fungal strains, including Candida albicans and Aspergillus niger. Additionally, certain monosaccharide ester derivatives have demonstrated significant antifungal activity against C. albicans.

Table 3: Antimicrobial Activity of N-Phenylacetamide Derivatives

This table is interactive. You can sort and filter the data.

| Derivative Class | Target Organism | Activity Type | Result |

| N-phenylacetamide with 4-arylthiazole (A1) | Xanthomonas oryzae pv. Oryzae (Xoo) | Antibacterial | EC50: 156.7 µM |

| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | Antibacterial | 18 mm inhibition zone |

| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Fusarium oxysporum | Antifungal | 100% growth inhibition at 0.4% |

| Trifluoromethoxy substituted chalcone (A2(B2)) | Candida albicans & Aspergillus niger | Antifungal | Among the most effective in the series |

| Galactosyl monomyristate | Candida albicans | Antifungal | Significant inhibition zone at 2.5% |

Antiviral Research: The acetamide scaffold has been employed in the design of novel antiviral agents, particularly against the human immunodeficiency virus (HIV). A series of acetamide-substituted derivatives of doravirine (B607182), a non-nucleoside reverse transcriptase inhibitor (NNRTI), were synthesized and tested. Several of these new compounds showed potent inhibitory activity against the wild-type HIV-1 strain, with the most effective derivatives exhibiting EC50 values in the double-digit nanomolar range (e.g., 54.8 nM and 59.5 nM), comparable to the parent drug doravirine (EC50 = 13 nM). Another study focused on (E)-N-phenylstyryl-N-alkylacetamide derivatives, which were also evaluated as HIV-1 NNRTIs. The most promising compound from this series displayed an EC50 value of 4 µM and a selectivity index (SI) of 29 in cell-based assays.

Antileishmanial Activity: Derivatives containing the acetamide moiety have shown significant promise in the search for new treatments for leishmaniasis, a parasitic disease. A study on N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives, a class of compounds known as chalcones, identified potent activity against Leishmania (Viannia) panamensis promastigotes. One derivative in particular, compound 3g, was found to have superior parasiticidal activity compared to the positive control drug, pentamidine, and demonstrated a high selectivity index of approximately 27. This indicates the compound is significantly more toxic to the parasite than to host cells. Similarly, a series of N-phenyl-2-phenoxyacetamides were synthesized and showed significant antileishmanial activity against Leishmania braziliensis.

Table 4: Antiviral and Antileishmanial Activity of Acetamide Derivatives

This table is interactive. You can sort and filter the data.

| Activity Type | Derivative Class | Target | Activity Metric | Result |

| Antiviral | Acetamide-substituted doravirine (8k) | HIV-1 (Wild-Type) | EC50 | 54.8 nM |

| Antiviral | (E)-N-phenylstyryl-N-alkylacetamide (5i) | HIV-1 (in C8166 cells) | EC50 | 4 µM |

| Antiviral | (E)-N-phenylstyryl-N-alkylacetamide (5i) | HIV-1 (in C8166 cells) | Selectivity Index (SI) | 29 |

| Antileishmanial | N-acetylphenyl acetamide chalcone (3g) | L. (V.) panamensis | EC50 | Not specified |

| Antileishmanial | N-acetylphenyl acetamide chalcone (3g) | L. (V.) panamensis | Selectivity Index (SI) | ~27 |

| Antileishmanial | N-phenyl-2-phenoxyacetamide (5 & 7) | Leishmania braziliensis | Activity | Significant antileishmanial activity |

The development of compounds with antioxidant properties is crucial for combating oxidative stress, a factor implicated in numerous diseases. figshare.com Several studies have reported the synthesis and antioxidant screening of new acetamide derivatives. These investigations often measure a compound's ability to scavenge synthetic free radicals, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical.

In a comprehensive study, a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and screened for their antioxidant potential using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. figshare.com Notably, two compounds, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)-propanehydrazide, demonstrated antioxidant activity approximately 1.4 times higher than that of the well-known antioxidant ascorbic acid (Vitamin C). figshare.com Another research effort involved the synthesis of a molecule that incorporated a potent 3,5-di-tert-butyl-4-hydroxyphenyl antioxidant moiety into its structure, which was then evaluated for other biological activities. These results suggest that the core structure of this compound can be a valuable starting point for creating novel antioxidants.

Table 5: Antioxidant Activity of Acetamide and Related Derivatives

This table is interactive. You can sort and filter the data.

| Derivative Class | Assay Method | Result |

| 3-[(4-methoxyphenyl)amino]propanehydrazide derivative | DPPH Radical Scavenging | ~1.4 times more active than ascorbic acid figshare.com |

| Hydrazone derivative with thiophene (B33073) moiety | DPPH Radical Scavenging | 1.26 times more active than ascorbic acid figshare.com |

| Novel acetamide derivatives | ABTS Radical Scavenging | Tested for antioxidant activity |

| Nicotinamide derivative with antioxidant moiety | N/A | Contains a potent 3,5-di-tert-butyl-4-hydroxyphenyl antioxidant group |

Use in Fundamental Biological Pathway Investigations and Chemical Probe Development

Currently, there is a lack of specific studies detailing the use of this compound in fundamental biological pathway investigations or as a chemical probe. However, its chemical structure suggests potential for such applications. The N-acetylphenyl moiety is a feature present in various biologically active molecules. Depending on the biological target, this compound could be modified to incorporate reporter groups, such as fluorophores or biotin (B1667282), transforming it into a chemical probe to investigate cellular processes.

The development of chemical probes is a critical area of chemical biology for dissecting complex biological pathways. A well-designed probe should exhibit high affinity and selectivity for its target protein. While the specific targets of this compound are unknown, its core structure could serve as a scaffold for the synthesis of a library of compounds to be screened against various enzymes or receptors. The acetyl group on the phenyl ring and the N-methylacetamide group offer sites for chemical modification to optimize binding affinity and selectivity.

Comparative Studies with Reference Compounds and Structurally Related Analogues

The biological activities of various N-aryl acetamide derivatives have been explored, providing a basis for comparative analysis with this compound. These studies highlight the diverse pharmacological potential of this class of compounds.

Antimicrobial and Anticancer Activities: Research on N-aryl-2-(5-aryltetrazol-2-yl)acetamides has demonstrated their potential as both anticancer and antimicrobial agents. researchgate.net Similarly, various N-phenylacetamide derivatives have been synthesized and evaluated for their in-vitro cytotoxicity against different cancer cell lines, with some compounds showing notable activity. nih.gov For instance, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been identified as potential anticancer agents. nih.gov Furthermore, N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety have shown promising in vitro antibacterial activities against several bacterial strains, as well as nematicidal activity. nih.gov

Enzyme Inhibition: N-aryl mercaptoacetamides have been identified as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa, suggesting a strategy to combat antibiotic resistance. nih.gov Another study on N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives revealed significant urease inhibition activity. mdpi.com

Analgesic and Anti-inflammatory Properties: The acetamide structure is a key feature in some well-known analgesic and anti-inflammatory drugs. For example, paracetamol, a widely used analgesic and antipyretic, is an acetamide derivative. nih.gov Studies on other N-(substituted phenyl)-N-(substituted) acetamide derivatives have also shown potent analgesic activity. rjptonline.org

Table 1: Comparison of this compound with Structurally Related Analogues

| Compound Name | Structural Features | Reported Biological/Pharmacological Activity |

|---|---|---|

| This compound | N-methylacetamide group attached to an acetyl-substituted phenyl ring. | Not extensively studied. Potential as a chemical intermediate. |

| N-Aryl mercaptoacetamides | Mercaptoacetamide group attached to a substituted aryl ring. | Inhibitors of metallo-β-lactamases and LasB from P. aeruginosa. nih.gov |

| N-(6-Arylbenzo[d]thiazol-2-yl)acetamides | Acetamide group attached to a substituted arylbenzothiazole scaffold. | Urease inhibition, antioxidant, antibacterial, and haemolytic activities. mdpi.com |

| N-Aryl-2-(5-aryltetrazol-2-yl)acetamides | N-aryl acetamide linked to a 5-aryltetrazole moiety. | Anticancer and antimicrobial properties. researchgate.net |

| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | Phenylacetamide core with a 4-fluorophenyl group and various substitutions on the N-phenyl ring. | Anticancer activity. nih.gov |

| N-phenylacetamide-incorporated 1,2,3-triazoles | N-phenylacetamide linked to a 1,2,3-triazole ring. | Antifungal, DPPH radical scavenging, and antitubercular activities. rsc.org |

| N-(substituted phenyl)-N-(substituted) acetamide Derivatives | General class with various substitutions on the phenyl rings. | Analgesic activity. rjptonline.org |

Applications in Agrochemical and Materials Science Research (as an intermediate or building block)

This compound is classified as an organic building block, indicating its primary utility as an intermediate in the synthesis of more complex molecules. bldpharm.com While specific applications in agrochemicals and materials science are not detailed in the available literature, the chemical functionalities present in the molecule suggest its potential in these fields.